molecular formula C8H7ClFN B1613716 6-chloro-5-fluoro-2,3-dihydro-1H-indole CAS No. 205584-67-4

6-chloro-5-fluoro-2,3-dihydro-1H-indole

Cat. No.: B1613716
CAS No.: 205584-67-4
M. Wt: 171.6 g/mol
InChI Key: RVYDZMQIYQISAU-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-2,3-dihydro-1H-indole is a compound with the molecular weight of 171.6 . It is a yellow to brown solid and is part of the indole family, which is known for its diverse pharmacological activities .


Synthesis Analysis

Indole derivatives, including this compound, have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H7ClFN . The aromatic heterocyclic scaffold of indole, which resembles various protein structures, has received attention from organic and medicinal chemists .


Chemical Reactions Analysis

Indole-containing small molecules, including this compound, have been reported to have diverse pharmacological activities . The transition metal-catalyzed cyclization reactions of unsaturated substrates have become a powerful tool for constructing indole rings .


Physical and Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 171.6 and is represented by the linear formula C8H7ClFN .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Flexibility and Derivatives : The synthesis of fluoroindolecarboxylic acids demonstrates the versatility of fluoroindoles, including derivatives of "6-chloro-5-fluoro-2,3-dihydro-1H-indole," in accessing a wide range of biologically active compounds. These syntheses provide essential building blocks for further chemical transformations, showcasing the synthetic utility of fluoroindoles in medicinal chemistry and drug discovery (Schlosser, Ginanneschi, & Leroux, 2006).

  • Optimization of Synthesis Methods : The optimization of Ullmann reactions for synthesizing key intermediates like "5-chloro-1-(4-fluorophenyl)-indole" underscores the importance of these reactions in constructing complex molecules. Such optimizations enhance yield and reproducibility, crucial for the scalable production of pharmaceuticals (Li, Ma, & Yu, 2011).

Biological Applications and Photoreactivity

  • Novel Fluorophores and Protein Labeling : The photochemical interaction between tryptophan and halocompounds, generating redshifted fluorescence, illustrates the potential for creating new fluorophores and protein labeling agents. This application is significant for biochemical research, where fluorescent tagging of proteins aids in their visualization and study (Ladner, Tran, Le, Turner, & Edwards, 2014).

Medicinal Chemistry and Drug Discovery

  • Antitubercular Activity : The discovery of thieno[3,2-b]indoles with potent activity against Mycobacterium tuberculosis demonstrates the therapeutic potential of indole derivatives in treating tuberculosis. This finding highlights the role of indole frameworks in developing new antitubercular agents (Karthikeyan, Perumal, Shetty, Yogeeswari, & Sriram, 2009).

Material Science and Coatings

  • Antifouling Acrylic Metal Salt Resins : Incorporating indole derivatives into acrylic metal salt resins has been shown to impart self-polishing and antifouling properties. This application is crucial for marine coatings, where preventing biofouling extends the service life and efficiency of marine vessels (Chunhua, Feng, Li, Zhao, & Yu, 2020).

Future Directions

Indole derivatives, including 6-chloro-5-fluoro-2,3-dihydro-1H-indole, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

Properties

IUPAC Name

6-chloro-5-fluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYDZMQIYQISAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623382
Record name 6-Chloro-5-fluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205584-67-4
Record name 6-Chloro-5-fluoro-2,3-dihydro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205584-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-fluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-5-fluoro-2,3-dihydro-1H-indole
Reactant of Route 2
6-chloro-5-fluoro-2,3-dihydro-1H-indole
Reactant of Route 3
6-chloro-5-fluoro-2,3-dihydro-1H-indole
Reactant of Route 4
6-chloro-5-fluoro-2,3-dihydro-1H-indole
Reactant of Route 5
6-chloro-5-fluoro-2,3-dihydro-1H-indole
Reactant of Route 6
6-chloro-5-fluoro-2,3-dihydro-1H-indole

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